molecular formula C11H10ClNO B15356179 N-(5-chloro-3H-inden-1-yl)acetamide

N-(5-chloro-3H-inden-1-yl)acetamide

Cat. No.: B15356179
M. Wt: 207.65 g/mol
InChI Key: IABASIUFUNLIIL-UHFFFAOYSA-N
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Description

N-(5-chloro-3H-inden-1-yl)acetamide is a synthetic small molecule characterized by an indene core substituted with a chlorine atom at the 5-position and an acetamide group at the 1-position (Figure 1). The indene scaffold consists of a bicyclic structure with fused benzene and cyclopentene rings, distinguishing it from indole derivatives (which contain a pyrrole ring fused to benzene).

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

N-(5-chloro-3H-inden-1-yl)acetamide

InChI

InChI=1S/C11H10ClNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-6H,2H2,1H3,(H,13,14)

InChI Key

IABASIUFUNLIIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-3H-inden-1-yl)acetamide typically involves the following steps:

  • Indole Formation: The starting material, indole, is synthesized through the Fischer indole synthesis or other methods.

  • Chlorination: The indole is then chlorinated at the 5-position to form 5-chloroindole.

  • Acetylation: The 5-chloroindole undergoes acetylation to introduce the acetamide group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-3H-inden-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at different positions of the indole ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of indole-5-carboxylic acid derivatives.

  • Reduction Products: Reduction can yield indole-5-ylmethylamine derivatives.

  • Substitution Products: Substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-(5-chloro-3H-inden-1-yl)acetamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound has potential therapeutic applications, and research is ongoing to explore its use in treating various diseases.

  • Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-chloro-3H-inden-1-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N-(5-chloro-3H-inden-1-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on core scaffolds, substituents, and inferred properties.

Structural Analogues with Indene/Indanone Cores
Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Indene 5-Cl, 1-acetamide Hypothesized CNS penetration due to low H-bond donors/acceptors (inferred from CNS-11g)
N-Methyl-N-(2-(1-oxo-2,3-dihydro-1H-inden-5-yl)ethyl)acetamide Indanone (oxidized indene) 5-position linked via ethyl group, N-methylation Synthesized via Pd-catalyzed coupling; potential metabolic stability due to methyl group
CNS-11 (N-mesityl-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide) Indenophthalazine Complex fused ring system, mesityl group Inhibits α-synuclein aggregation; favorable oral bioavailability

Key Observations :

  • Core Flexibility : Indene derivatives with fused aromatic systems (e.g., CNS-11) exhibit enhanced bioactivity but may suffer from synthetic complexity. The simpler indene core of the target compound could improve synthetic accessibility.
Indole-Based Acetamides
Compound Name Core Structure Substituents Key Properties/Activities Reference
N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide Indole 5-Cl, ethyl-acetamide side chain Molecular weight 266.73; potential anticancer activity (inferred from )
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide (10l) Indole 4-Cl-benzoyl, 5-OCH₃, 4-NO₂-phenyl Anticancer activity; melting point 190–191°C
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole Dual chloro/fluoro substituents Melting point 192–194°C; moderate yield (8%)

Key Observations :

  • Bioactivity : Indole-acetamides in show anticancer activity, suggesting divergent therapeutic applications relative to indene derivatives (e.g., CNS-11’s neuroprotective effects) .
Substituent-Driven Comparisons
Substituent Type Example Compound Impact on Properties
Chlorine This compound Enhances lipophilicity; may improve target binding
Nitro Compound 10l (4-NO₂-phenyl) Increases electron-withdrawing effects; may enhance cytotoxicity
Methoxy Compound 10j (5-OCH₃) Improves solubility but may reduce metabolic stability

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